[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine
CAS No.:
Cat. No.: VC15781981
Molecular Formula: C12H18FN5
Molecular Weight: 251.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H18FN5 |
|---|---|
| Molecular Weight | 251.30 g/mol |
| IUPAC Name | N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-[1-(2-fluoroethyl)pyrazol-3-yl]methanamine |
| Standard InChI | InChI=1S/C12H18FN5/c1-10-7-12(17(2)15-10)9-14-8-11-3-5-18(16-11)6-4-13/h3,5,7,14H,4,6,8-9H2,1-2H3 |
| Standard InChI Key | XVWMURUDIZJRPQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C(=C1)CNCC2=NN(C=C2)CCF)C |
Introduction
Synthesis Methods
The synthesis of pyrazole derivatives often involves multi-step reactions under controlled conditions. Common methods include condensation reactions and alkylation steps, typically conducted in solvents like ethanol or dichloromethane with bases such as potassium carbonate.
Biological Activity and Applications
Pyrazole derivatives are explored for their potential in medicinal chemistry, including anti-inflammatory, antimicrobial, and anticancer applications. The dual pyrazole structure with a fluoroalkyl group in (1,3-dimethyl-1H-pyrazol-5-yl)methylamine could enhance its interaction with biological targets, potentially leading to improved pharmacological profiles.
| Biological Activity | Potential Applications |
|---|---|
| Anti-inflammatory | Treatment of inflammatory diseases. |
| Antimicrobial | Development of new antimicrobial agents. |
| Anticancer | Research into cancer therapy. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume